molecular formula C6H7NO4 B12836539 Methyl 5-(hydroxymethyl)isoxazole-4-carboxylate

Methyl 5-(hydroxymethyl)isoxazole-4-carboxylate

Cat. No.: B12836539
M. Wt: 157.12 g/mol
InChI Key: PBTNNZNCSUBNMV-UHFFFAOYSA-N
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Description

Methyl 5-(hydroxymethyl)isoxazole-4-carboxylate: is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Cycloaddition Reactions: One common method for synthesizing isoxazole derivatives, including methyl 5-(hydroxymethyl)isoxazole-4-carboxylate, involves the [3+2] cycloaddition reaction of nitrile oxides with alkynes.

    Microwave-Assisted Synthesis: Another efficient method involves the use of microwave-assisted reactions.

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that minimize the use of toxic reagents and reduce waste generation. Metal-free synthetic routes are particularly favored due to their eco-friendly nature and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 5-(hydroxymethyl)isoxazole-4-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and bases such as sodium hydroxide (NaOH) are commonly employed.

Major Products Formed:

    Oxidation: Carboxylic acids and aldehydes.

    Reduction: Alcohols and amines.

    Substitution: Various substituted isoxazole derivatives.

Scientific Research Applications

Chemistry: Methyl 5-(hydroxymethyl)isoxazole-4-carboxylate is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Isoxazole derivatives have shown promising biological activities, including anticancer, antibacterial, and anti-inflammatory properties .

Industry: The compound is utilized in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable structures with desirable physical and chemical properties .

Mechanism of Action

The mechanism of action of methyl 5-(hydroxymethyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s isoxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. These interactions can modulate the activity of target proteins, leading to various biological effects .

Comparison with Similar Compounds

  • Methyl 3-(benzyloxy)isoxazole-5-carboxylate
  • 5-Methylisoxazole-4-carboxylic acid
  • 3-Hydroxy-5-methylisoxazole

Comparison: Methyl 5-(hydroxymethyl)isoxazole-4-carboxylate is unique due to the presence of both hydroxymethyl and carboxylate functional groups on the isoxazole ring. This dual functionality enhances its reactivity and allows for a broader range of chemical transformations compared to similar compounds .

Biological Activity

Methyl 5-(hydroxymethyl)isoxazole-4-carboxylate (MHIC) is a compound belonging to the isoxazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of MHIC, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Overview of Isoxazole Derivatives

Isoxazole derivatives are known for their biological activities , including anticancer, antioxidant, antibacterial, and antimicrobial properties. Their structural diversity allows for interaction with various biological targets, leading to significant pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of MHIC. A notable investigation assessed the antiproliferative activity of several isoxazole derivatives, including MHIC, against various cancer cell lines. The results demonstrated that MHIC exhibited significant growth inhibitory effects on cancer cells with IC50 values indicating potent activity:

Cell Line IC50 (μM) Selectivity
MDA-MB-231 (Breast)5.6 - 17.84High selectivity over normal cells
HEK-293 (Normal)>293.2Minimal cytotoxicity

These findings suggest that MHIC selectively inhibits cancer cell proliferation while sparing normal cells, which is a desirable trait in anticancer drug development .

The mechanism by which MHIC exerts its anticancer effects involves several pathways:

  • Apoptosis Induction : At a concentration of 5 μM, MHIC was shown to induce apoptosis in MDA-MB-231 cells by approximately 50.8% .
  • Kinase Inhibition : Screening against a panel of kinases indicated that MHIC does not exhibit significant inhibition towards various kinases, suggesting that its anticancer effects may be mediated through alternative pathways rather than direct kinase inhibition .
  • Cell Cycle Arrest : Some studies suggest that isoxazole derivatives can interfere with cell cycle progression, leading to increased apoptosis and reduced cell viability in cancer cells .

Additional Biological Activities

Beyond its anticancer properties, MHIC has been noted for other biological activities:

  • Antioxidant Properties : Isoxazole derivatives are recognized for their ability to scavenge free radicals, contributing to cellular protection against oxidative stress.
  • Antimicrobial Effects : Preliminary studies indicate potential antibacterial and antifungal activities, although specific data on MHIC's efficacy in these areas requires further exploration .

Case Studies and Research Findings

A comprehensive review of literature reveals various case studies that support the biological activity of MHIC:

  • Case Study on Antiproliferative Activity : A study demonstrated that compounds structurally related to MHIC showed significant antiproliferative effects across multiple cancer cell lines with varying IC50 values. The selectivity towards cancer cells was emphasized by comparing IC50 values against normal cell lines such as HEK-293 .
  • Mechanistic Insights : Research into the mechanisms revealed that isoxazole derivatives could modulate pathways involved in apoptosis and cell cycle regulation, which are critical for their anticancer effects .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have provided insights into how modifications at various positions on the isoxazole ring influence biological activity. For instance, certain substitutions enhance potency while maintaining selectivity towards cancerous tissues .

Properties

IUPAC Name

methyl 5-(hydroxymethyl)-1,2-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4/c1-10-6(9)4-2-7-11-5(4)3-8/h2,8H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTNNZNCSUBNMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(ON=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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